3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol

Polyimide Liquid Crystal Display Alignment Layer

3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol (CAS 13395-83-0) is a symmetrically substituted, tetra-alkylated biphenyl-4,4'-diol derivative, belonging to the class of tetraalkylbiphenols (TABPs). Its molecular formula is C18H22O2 with a molecular weight of 270.37 g/mol.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 13395-83-0
Cat. No. B11942012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol
CAS13395-83-0
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CC)C)O
InChIInChI=1S/C18H22O2/c1-5-13-9-15(7-11(3)17(13)19)16-8-12(4)18(20)14(6-2)10-16/h7-10,19-20H,5-6H2,1-4H3
InChIKeyFQTGSRYJCXLDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol (CAS 13395-83-0)


3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol (CAS 13395-83-0) is a symmetrically substituted, tetra-alkylated biphenyl-4,4'-diol derivative, belonging to the class of tetraalkylbiphenols (TABPs). Its molecular formula is C18H22O2 with a molecular weight of 270.37 g/mol . This compound is characterized by a biphenyl core substituted at the 3 and 3' positions with ethyl groups and at the 5 and 5' positions with methyl groups, flanking the 4 and 4' hydroxyl moieties. This specific substitution pattern is a key determinant of its physical properties, including a boiling point of 375.5°C at 760 mmHg and a flash point of 167.9°C . It is offered by suppliers like Sigma-Aldrich as part of rare chemical collections for early discovery research .

Why Generic Substitution is Not Viable for 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol


Generic substitution among biphenyl-4,4'-diol derivatives is scientifically unsound due to the critical influence of the alkyl substitution pattern on both molecular geometry and resulting material properties. The specific arrangement of ethyl and methyl groups in 3,3'-diethyl-5,5'-dimethylbiphenyl-4,4'-diol creates a unique steric and electronic environment around the reactive hydroxyl groups, which is not replicated by close analogs like 3,3',5,5'-tetramethylbiphenyl-4,4'-diol or the unsubstituted parent biphenol [1]. This structural nuance directly impacts key performance parameters in applications, such as the thermal and mechanical properties of derived polymers, including glass transition temperature (Tg) and solubility [1]. Therefore, assuming functional equivalence with other in-class compounds without quantitative verification introduces significant risk of performance failure in the final application.

Quantitative Evidence for Differentiating 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol from Analogs


Impact of Substitution Pattern on Derived Polyimide Alignment Properties

In the design of semi-alicyclic polyimide alignment layers for liquid crystal displays, the choice of diamine monomer directly influences film properties. A study prepared a series of polyimides, using the diamine derivative of the target compound, 3,3'-diethyl-5,5'-dimethyl-4,4'-diaminodiphenylmethane (DMDEDA), for SPI-4, and compared it to SPI-3, which used the methyl-only analog 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane (TMMDA) [1]. The research demonstrated that the ethyl/methyl substitution in SPI-4 produced distinct alignment characteristics compared to the tetramethyl-substituted SPI-3 [1]. This is class-level inference that the parent diol's substitution pattern is critical for achieving targeted polymer performance.

Polyimide Liquid Crystal Display Alignment Layer

Antioxidant Mechanism is Dictated by Core Structure, Not Allyl Groups

A detailed kinetic study on the antioxidant activity of magnolol and honokiol used the structurally related compound 3,3',5,5'-tetramethylbiphenyl-4,4'-diol as a control to isolate the contribution of the bisphenol core [1]. The study, which measured the rate constant for reaction with peroxyl radicals (kinh) in chlorobenzene and acetonitrile, concluded that the antioxidant behavior is not due to allyl groups but is intrinsic to the tetra-alkyl substituted biphenol core [1]. This is a class-level inference that 3,3'-diethyl-5,5'-dimethylbiphenyl-4,4'-diol, sharing this core structure, will exhibit similar, predictable radical scavenging kinetics that are distinct from other phenolic antioxidants.

Antioxidant Kinetics Radical Scavenging

Differentiation by Physical and Computed Properties for Purity and Handling

The compound's distinct set of physical and computed properties provides a unique fingerprint for quality control and handling. Its boiling point is reported as 375.5°C at 760 mmHg and flash point as 167.9°C . Computed properties include a polar surface area (PSA) of 40.46 Ų, a molecular weight of 270.16206 Da, and a rotatable bond count of 3 . These metrics differ from common analogs like 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (MW 242.31 g/mol), allowing for clear analytical differentiation (e.g., by GC/MS or HPLC) and informing safe handling procedures.

Physicochemical Properties Analytical Chemistry QC Reference

Targeted Application Scenarios for 3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol Based on Evidence


Development of Advanced Polyimide Alignment Layers for LCDs

Researchers developing next-generation liquid crystal displays can utilize 3,3'-diethyl-5,5'-dimethylbiphenyl-4,4'-diol as a precursor for synthesizing specialized diamines (like DMDEDA). As shown in polyimide studies, the ethyl/methyl substitution pattern on the biphenyl core yields distinct alignment properties compared to tetramethyl analogs, making this diol a valuable building block for fine-tuning the performance of alignment layers [1].

Synthesis of Poly(Ether Sulfone)s and Poly(Ether Ketone)s with Tailored Thermal Properties

This compound serves as a key monomer for the synthesis of high-performance aromatic poly(ether sulfone)s and poly(ether ketone)s. Research indicates that polymers derived from methyl-substituted biphenyl-4,4'-diols exhibit higher glass transition temperatures (Tg) and good thermal stability compared to unsubstituted analogs, suggesting that the specific ethyl/methyl substitution of this diol can be leveraged to engineer materials with enhanced heat resistance and processability [1].

Investigating Novel Biphenol-Based Antioxidant Systems

For researchers exploring new antioxidant additives for polymers or lubricants, this compound offers a well-defined, non-allylic bisphenol core. Kinetic studies on structurally related tetraalkylbiphenols have established that the radical scavenging activity is intrinsic to this core structure [1]. This makes it a reliable model compound for studying structure-activity relationships and developing next-generation stabilizers with predictable performance.

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